5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a thiophene ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination of the thiophene ring is carried out using bromine or a brominating agent under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of the brominated thiophene with a sulfonamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final coupling with the pyrimidine derivative: The final step involves coupling the intermediate product with a pyrimidine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The thiophene ring and other functional groups can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3 or NaOH.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide has several scientific research applications, including:
Drug development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly as inhibitors or modulators of specific biological targets.
Materials science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic synthesis: The compound serves as a building block for synthesizing more complex molecules through various chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring and bromine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide: This compound shares a similar sulfonamide and pyrimidine structure but has a benzamide group instead of a thiophene ring.
5-bromopyrimidine: A simpler compound with a bromine atom and a pyrimidine ring, often used in similar types of chemical reactions.
Uniqueness
5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, bromine atom, and sulfonamide group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific reactivity patterns.
Properties
IUPAC Name |
5-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3S2/c1-10-8-9-18-16(19-10)21-26(23,24)12-4-2-11(3-5-12)20-15(22)13-6-7-14(17)25-13/h2-9H,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYTVURNTMQONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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